4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
CAS No.: 2243509-95-5
Cat. No.: VC4277433
Molecular Formula: C8H15ClN2O2
Molecular Weight: 206.67
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2243509-95-5 |
---|---|
Molecular Formula | C8H15ClN2O2 |
Molecular Weight | 206.67 |
IUPAC Name | 4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
Standard InChI | InChI=1S/C8H14N2O2.ClH/c1-6-8(12-7(11)10-6)2-4-9-5-3-8;/h6,9H,2-5H2,1H3,(H,10,11);1H |
Standard InChI Key | OQVMWRCDFAZGDT-UHFFFAOYSA-N |
SMILES | CC1C2(CCNCC2)OC(=O)N1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride features a bicyclic spiro system comprising a piperidine ring fused to a morpholine-2-one moiety. The spiro junction occurs at the 4-position of the piperidine ring, which bears a methyl substituent. The hydrochloride salt form enhances aqueous solubility, critical for pharmaceutical formulations .
Table 1: Key Molecular Descriptors
Spectral Characterization
While direct spectral data for the 4-methyl derivative remain unpublished, analogous compounds in the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series exhibit characteristic NMR signals:
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¹H NMR: Piperidine protons resonate at δ 1.50–3.20 ppm, with methyl groups near δ 1.10–1.30 ppm .
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¹³C NMR: The morpholin-2-one carbonyl appears at ~170 ppm, while sp³ carbons range from 20–60 ppm .
Synthetic Methodologies
Core Synthesis Pathway
The patent US4244961A outlines a three-step protocol for synthesizing 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives :
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Alkali metal hydride (NaH, KH), -10°C→5°C | Deprotonation of precursor |
2 | R¹-X (alkyl/aryl halide), 25°C–45°C | N-Alkylation at position 3 |
3 | Phosgene, acid acceptor | Cyclization to morpholin-2-one |
For the 4-methyl variant, the starting material (1-benzyl-4-methylpiperidin-4-yl)acetic acid undergoes hydrazide formation followed by nitrosation and cyclization .
Critical Process Parameters
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Temperature Control: Alkylation proceeds optimally at 25°C–45°C to minimize side reactions .
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Solvent Selection: Dichloromethane or ether enhances intermediate solubility during extractions .
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Yield Optimization: Mole ratios of 1.0–1.3:1 (alkali hydride:precursor) maximize N-alkylation efficiency .
Pharmacological Profile
Antihypertensive Activity
In vivo studies of structurally related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones demonstrate dose-dependent blood pressure reduction in hypertensive rat models (ED₅₀: 0.5–5 mg/kg) . Mechanistically, these compounds inhibit sympathetic nervous system-mediated vasoconstriction and reduce renal renin secretion .
Table 3: Comparative Efficacy of Analogues
Compound | BP Reduction (%) | Duration (h) |
---|---|---|
4-Ethyl derivative | 62 ± 8 | 8–12 |
4-Hydroxy-4-methyl derivative | 58 ± 6 | 6–10 |
4-Methyl derivative (target) | Data pending | - |
Data extrapolated from patent examples .
Pharmaceutical Applications
Formulation Strategies
The hydrochloride salt form improves bioavailability compared to free bases, with:
Clinical Indications
While direct human trial data remain unavailable, structural analogs are under investigation for:
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Essential hypertension
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Congestive heart failure
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Renovascular disorders
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